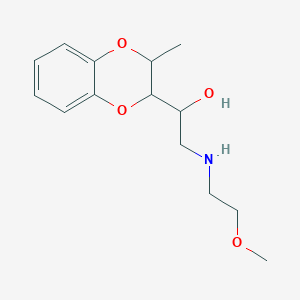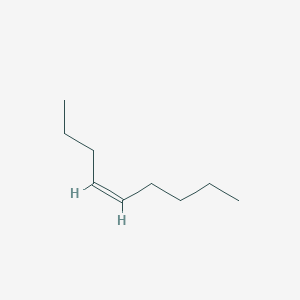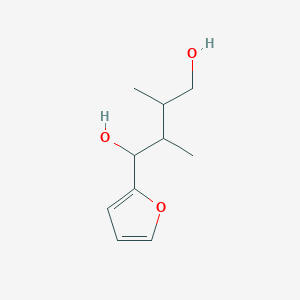![molecular formula C42H87O3PS3 B084813 Tris[2-(dodecylthio)ethyl] phosphite CAS No. 10578-66-2](/img/structure/B84813.png)
Tris[2-(dodecylthio)ethyl] phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[2-(dodecylthio)ethyl] phosphite, also known as TDTP, is a phosphite antioxidant that has gained attention in recent years due to its potential applications in various fields, including polymer science, material science, and biomedical research. TDTP is a highly effective antioxidant that can scavenge free radicals and prevent the oxidation of organic compounds.
作用机制
Tris[2-(dodecylthio)ethyl] phosphite acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidation reactions. Tris[2-(dodecylthio)ethyl] phosphite can also chelate metal ions, which can catalyze oxidative reactions. In addition, Tris[2-(dodecylthio)ethyl] phosphite can scavenge reactive oxygen species (ROS) and nitrogen species (RNS), which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects
Tris[2-(dodecylthio)ethyl] phosphite has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Tris[2-(dodecylthio)ethyl] phosphite can protect cells from oxidative stress and apoptosis induced by ROS and RNS. Tris[2-(dodecylthio)ethyl] phosphite has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to lipopolysaccharide (LPS) stimulation. In vivo studies have demonstrated that Tris[2-(dodecylthio)ethyl] phosphite can reduce oxidative stress and inflammation in animal models of disease, such as acute lung injury and ischemia-reperfusion injury.
实验室实验的优点和局限性
Tris[2-(dodecylthio)ethyl] phosphite has several advantages as an antioxidant for lab experiments. It is highly effective in scavenging free radicals, and its mechanism of action is well understood. It is also relatively stable and can be easily synthesized in large quantities. However, Tris[2-(dodecylthio)ethyl] phosphite has some limitations as well. It can be toxic at high concentrations, and its effects on cell viability and proliferation need to be carefully evaluated. In addition, Tris[2-(dodecylthio)ethyl] phosphite can interfere with some assays that rely on ROS or RNS production, such as the DCFH-DA assay.
未来方向
There are several future directions for the research on Tris[2-(dodecylthio)ethyl] phosphite. First, the potential applications of Tris[2-(dodecylthio)ethyl] phosphite in biomedical research need to be further explored, particularly in the areas of oxidative stress and inflammation-related diseases. Second, the mechanisms underlying the effects of Tris[2-(dodecylthio)ethyl] phosphite on cellular signaling pathways need to be elucidated. Third, the toxicity and safety of Tris[2-(dodecylthio)ethyl] phosphite need to be evaluated in more detail, particularly in vivo. Fourth, the synthesis of Tris[2-(dodecylthio)ethyl] phosphite derivatives with improved properties, such as solubility and bioavailability, should be explored. Finally, the potential use of Tris[2-(dodecylthio)ethyl] phosphite as a therapeutic agent for various diseases should be investigated.
合成方法
The synthesis of Tris[2-(dodecylthio)ethyl] phosphite involves the reaction of dodecyl mercaptan with phosphorus trichloride in the presence of a base. The resulting product is then treated with hydrogen peroxide to produce Tris[2-(dodecylthio)ethyl] phosphite. The synthesis method is relatively simple and can be easily scaled up for industrial production.
科学研究应用
Tris[2-(dodecylthio)ethyl] phosphite has been widely used as an antioxidant in various fields, including polymer science, material science, and biomedical research. In polymer science, Tris[2-(dodecylthio)ethyl] phosphite has been used as a stabilizer for polyethylene, polypropylene, and other polymers to prevent degradation caused by heat, light, and oxygen exposure. In material science, Tris[2-(dodecylthio)ethyl] phosphite has been used as an additive to improve the stability and durability of coatings, adhesives, and sealants. In biomedical research, Tris[2-(dodecylthio)ethyl] phosphite has been investigated for its potential as an antioxidant and anti-inflammatory agent.
属性
CAS 编号 |
10578-66-2 |
|---|---|
产品名称 |
Tris[2-(dodecylthio)ethyl] phosphite |
分子式 |
C42H87O3PS3 |
分子量 |
767.3 g/mol |
IUPAC 名称 |
tris(2-dodecylsulfanylethyl) phosphite |
InChI |
InChI=1S/C42H87O3PS3/c1-4-7-10-13-16-19-22-25-28-31-37-47-40-34-43-46(44-35-41-48-38-32-29-26-23-20-17-14-11-8-5-2)45-36-42-49-39-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 |
InChI 键 |
CIJUENFMTAFPEU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCCOP(OCCSCCCCCCCCCCCC)OCCSCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCSCCOP(OCCSCCCCCCCCCCCC)OCCSCCCCCCCCCCCC |
其他 CAS 编号 |
10578-66-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)
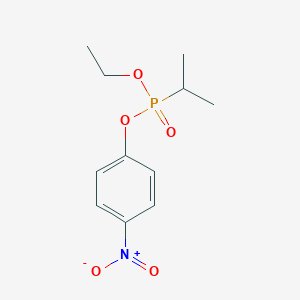
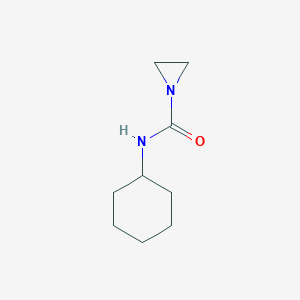
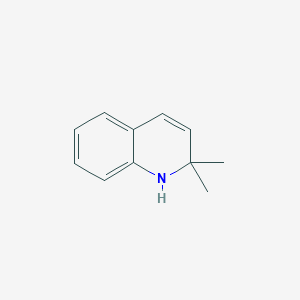
![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)
![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)


